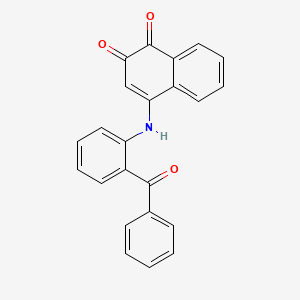

4-(2-Benzoylanilino)-1,2-naphthalenedione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

883834-43-3 |

|---|---|

Molecular Formula |

C23H15NO3 |

Molecular Weight |

353.4 g/mol |

IUPAC Name |

4-(2-benzoylanilino)naphthalene-1,2-dione |

InChI |

InChI=1S/C23H15NO3/c25-21-14-20(16-10-4-5-11-17(16)23(21)27)24-19-13-7-6-12-18(19)22(26)15-8-2-1-3-9-15/h1-14,24H |

InChI Key |

RGLSDDNPRPVLMO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC3=CC(=O)C(=O)C4=CC=CC=C43 |

Origin of Product |

United States |

Synthetic Methodologies for 4 2 Benzoylanilino 1,2 Naphthalenedione

Strategic Construction of the 1,2-Naphthalenedione Core

The 1,2-naphthalenedione (also known as ortho-naphthoquinone) moiety is a crucial component of the target molecule. While less common than their 1,4-isomers, several synthetic routes exist for their preparation. researchgate.net

One common strategy involves the oxidation of precursor molecules. For instance, 1-amino-2-naphthol (B1212963) can be oxidized using reagents like Fremy's salt to yield 1,2-naphthalenedione. Another approach starts from 2-hydroxy-1,4-naphthoquinone, commonly known as lawsone, which is a readily available natural product. rsc.orgscielo.org.coredalyc.orgresearchgate.net Through a series of reactions, including C-allylation and subsequent acid-catalyzed cyclization, lawsone derivatives can be converted into furano-1,2-naphthoquinones, which serve as advanced intermediates. rsc.org The general industrial synthesis of the related 1,4-naphthoquinone (B94277) involves the catalytic aerobic oxidation of naphthalene (B1677914), which can then be chemically modified to the 1,2-isomer. wikipedia.org The strategic construction of the 1,2-naphthoquinone (B1664529) core is foundational, as its reactivity dictates the subsequent installation of the aniline (B41778) moiety.

Regioselective Installation of the 4-(2-Benzoylanilino) Moiety

With the 1,2-naphthalenedione core in hand, the next critical step is the introduction of the 2-benzoylanilino group specifically at the fourth carbon position (C4). This is achieved through a regioselective reaction, ensuring the substituent adds to the desired location on the ring.

The primary method for attaching an aniline group to a naphthoquinone ring is through a nucleophilic addition reaction. redalyc.org In this type of reaction, the amine, acting as a nucleophile (an electron-pair donor), attacks an electron-deficient carbon atom in the quinone ring. libretexts.orglibretexts.org For naphthoquinones, this reaction is often characterized as a Michael-type addition. nih.gov The reaction of anilines with 1,4-naphthoquinones to form 2-anilino derivatives is well-documented. nih.govacs.orgresearchgate.netresearchgate.net A similar principle applies to 1,2-naphthoquinones, where the aniline attacks one of the activated positions on the quinone ring.

The general mechanism involves the attack of the nitrogen atom of the aniline on the electrophilic carbon of the naphthoquinone. This is followed by a series of proton transfers and an oxidation step (often facilitated by air or the quinone starting material itself) to regenerate the aromatic dione (B5365651) system, resulting in the final substituted product. nih.gov

To synthesize the target molecule, 2-aminobenzophenone (B122507) (the aniline bearing a benzoyl group) is used as the nucleophile. The key challenge is to direct this amine to the C4 position of the 1,2-naphthalenedione ring.

Recent studies have demonstrated the highly regioselective synthesis of 4-arylamino-1,2-naphthoquinones. researchgate.netrsc.orgrsc.org One innovative method employs a photochemical approach using LED light within a specialized gel medium, which facilitates the exclusive formation of the C4-substituted product. rsc.orgrsc.org The proposed mechanism for such reactions involves the initial formation of a radical intermediate under photochemical conditions. rsc.org

In a more conventional thermal approach, the reaction between a 1,2-naphthoquinone derivative and an aniline proceeds via nucleophilic attack. For 1,2-naphthoquinones, the C4 position is electronically favorable for such an attack. The presence of the electron-withdrawing benzoyl group on the aniline nucleophile can modulate its reactivity, potentially requiring specific catalysts or conditions to proceed efficiently. The reaction is typically a cross-coupling process where the 1,2-naphthoquinone nucleus, sometimes formed in-situ, reacts with the aniline. researchgate.net

Advanced Synthetic Techniques and Yield Optimization

To improve the efficiency, yield, and sustainability of the synthesis, various advanced techniques are employed. These methods focus on the use of catalysts and the precise control of reaction parameters.

Catalysts are frequently used to accelerate the addition of anilines to naphthoquinones and improve yields. Lewis acids are particularly effective in this role.

Lewis Acid Catalysis : Catalysts such as Cerium(III) chloride (CeCl₃) and Iron(III) chloride (FeCl₃) have been shown to effectively promote the Michael addition of anilines to 1,4-naphthoquinones. researchgate.netmdpi.com These catalysts activate the quinone system, making it more susceptible to nucleophilic attack. A similar catalytic activity is expected for the synthesis of 4-anilino-1,2-naphthalenediones.

Biocatalysis : Enzymes like laccase have been used as environmentally friendly biocatalysts for the one-pot synthesis of 4-arylamino-1,2-naphthoquinone derivatives. researchgate.net

Other Catalysts : For related transformations, catalysts based on copper, gold, and palladium have also been utilized to facilitate C-N bond formation. rsc.orgrsc.orgnih.govnsf.gov In some modern approaches, basic alumina (B75360) has been used not just as a support but as a catalyst in solvent-free mechanochemical syntheses. rsc.org

Table 1: Comparison of Catalytic Methods for Amination of Naphthoquinones

| Catalyst System | Starting Materials | Method | Typical Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| CeCl₃ or FeCl₃ | 1,4-Naphthoquinone, Aniline | Conventional Heating (Ethanol) | 4-72 hours | Good | mdpi.com |

| CotA-Laccase | 4-Amino-3-hydroxynaphthalene-1-sulfonic acid, Amines | Biocatalysis (Aqueous) | Not Specified | ≥65% | researchgate.net |

| Basic Alumina | 1,4-Naphthoquinone, Aniline | Mechanochemistry (Solvent-free) | 10 minutes | Up to 92% | rsc.org |

| None (Photochemical) | Lawsone, Aniline | Blue LED in Eutectogel | 24 hours | 62-93% | rsc.org |

The choice of solvent and the method of heating are critical for optimizing the synthesis, influencing reaction rates, yields, and even product purity.

Solvent Choice : Ethanol (B145695) is a commonly used solvent for these reactions. nih.govacs.orgmdpi.com However, in some cases, particularly when using certain Lewis acid catalysts like FeCl₃, an aqueous ethanol mixture can be superior as it helps to better dissipate heat and prevent decomposition of the products. researchgate.net

Temperature and Energy Sources : While conventional refluxing (heating) is a standard method, it can lead to long reaction times and the formation of byproducts. researchgate.net Advanced energy sources are often more efficient:

Ultrasound (US) Irradiation : This technique provides a clean, fast, and simple method for preparing anilino-naphthoquinones. Reactions under ultrasound can be completed in much shorter times and with good yields compared to conventional methods. researchgate.netresearchgate.netnih.gov

Microwave (MW) Assistance : Microwave heating can dramatically reduce reaction times from hours to minutes, often resulting in higher yields of cleaner products that may not require extensive purification. researchgate.netresearchgate.netmdpi.com These alternative energy sources can promote more selective reaction mechanisms due to homogeneous heating. researchgate.net

Table 2: Effect of Energy Source on Anilino-Naphthoquinone Synthesis

| Energy Source | Typical Reaction Time | Advantages | Reference |

|---|---|---|---|

| Conventional Heating | Hours to Days | Simple setup | researchgate.net |

| Ultrasound (US) | Minutes to Hours | Faster reaction, good yields, clean products | researchgate.netnih.gov |

| Microwave (MW) | Minutes | Very fast, high yields, high purity, regioselective | researchgate.netresearchgate.net |

Green Chemistry Principles and Sustainable Synthesis Approaches

The growing emphasis on environmental stewardship in chemical research and industry has spurred the development of sustainable synthetic methods for complex molecules, including naphthalenedione derivatives. Green chemistry principles focus on designing processes that reduce or eliminate the use and generation of hazardous substances. Key strategies include the use of alternative energy sources like microwave and ultrasound irradiation, the implementation of solvent-free reaction conditions, and the use of eco-friendly solvents and catalysts to enhance efficiency and minimize environmental impact. researchgate.net These approaches offer significant advantages over traditional methods, such as shorter reaction times, milder conditions, higher yields, and simpler purification procedures. nih.govnih.gov

Research into the synthesis of the 4-substituted-1,2-naphthoquinone family has successfully optimized microwave-assisted protocols, presenting a more sustainable alternative for producing these compounds. nih.gov Similarly, the synthesis of related anilino-naphthoquinones has been shown to be more efficient under microwave or ultrasound irradiation compared to conventional heating methods. researchgate.net

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, recognized for its ability to dramatically accelerate reaction rates and often improve product yields and selectivity. researchgate.net In the context of synthesizing amino-naphthoquinone derivatives, microwave-assisted methods have proven highly effective. For instance, the reaction between 2,3-dichloro-1,4-naphthoquinone and aminopyridines, which requires 15 hours under conventional heating, can be completed in just 15 minutes using microwave irradiation. researchgate.net This drastic reduction in reaction time not only saves energy but also minimizes the potential for side-product formation. researchgate.net Studies on the synthesis of 2-anilino-1,4-naphthoquinone (B11863833) derivatives demonstrate that microwave irradiation can lead to higher yields (70-95%) in a fraction of the time (15-50 minutes) compared to traditional refluxing, which can take hours. researchgate.net

Table 1: Comparison of Synthesis Methods for 2-Anilino-1,4-Naphthoquinone Derivatives

| Method | Catalyst | Reaction Time | Yield (%) | Reference |

| Conventional Reflux | None | 4 hours | 40-70% | researchgate.net |

| Conventional Reflux | CeCl₃ | 4 hours | 60-90% | researchgate.net |

| Microwave (MW) | - | 15-50 min | 70-95% | researchgate.net |

| Ultrasound (US) | - | 15-50 min | 70-95% | researchgate.net |

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for synthesis. nih.gov Ultrasound irradiation enhances chemical reactivity through the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized high-temperature and high-pressure zones. This technique often leads to remarkable rate accelerations, milder reaction conditions, and improved yields. nih.govuniv.kiev.ua

The synthesis of 2-(phenylamino)-1,4-naphthoquinones has been successfully achieved using ultrasound, resulting in high yields within minutes. researchgate.net As shown in the table above, ultrasound-assisted synthesis of 2-anilino-1,4-naphthoquinone derivatives achieves high yields (70-95%) in significantly reduced reaction times (15-50 minutes), comparable to microwave-assisted methods. researchgate.net This efficiency makes sonication an attractive, environmentally benign method for synthesizing naphthoquinone derivatives. univ.kiev.ua

Solvent-Free and Alternative Solvent Systems

A core principle of green chemistry is the reduction or elimination of volatile and toxic organic solvents. Researchers have developed solvent-free reaction protocols for synthesizing various quinone derivatives. researchgate.netresearchgate.net For example, the synthesis of 1,4-naphthoquinones possessing indole (B1671886) scaffolds has been efficiently carried out under solvent-free conditions using an Indium(III) triflate catalyst. researchgate.net This approach not only avoids the use of hazardous solvents but also simplifies the work-up procedure and reduces waste. researchgate.net

When a solvent is necessary, green chemistry encourages the use of environmentally benign options such as water or ethanol. researchgate.netmdpi.com The synthesis of 2-benzylidenebenzofuran-3(2H)-ones, which share structural motifs with the target compound, has been demonstrated in ethanol under ultrasonic irradiation. univ.kiev.ua The use of aqueous environments has also been reported for the high-yield synthesis of nitrogen-containing 1,4-naphthoquinone derivatives. researchgate.net

Catalysis

The use of catalysts is fundamental to green chemistry as they can enable reactions to proceed with higher atom economy, under milder conditions, and with greater selectivity. In the synthesis of anilino-naphthoquinones, Lewis acids like cerium chloride (CeCl₃) have been used as catalysts to achieve high yields under conventional heating. researchgate.net Enzymatic catalysis represents an even greener approach. Laccase, a copper-containing oxidase enzyme, can catalyze oxidative C-S bond formation using non-toxic atmospheric oxygen as the oxidant and producing only water as a byproduct. researchgate.net This method functions under mild pH and temperature conditions, making it an attractive and environmentally friendly option for synthesizing functionalized quinones. researchgate.net

Comprehensive Spectroscopic Characterization and Structural Elucidation of 4 2 Benzoylanilino 1,2 Naphthalenedione

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-(2-Benzoylanilino)-1,2-naphthalenedione, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of this compound displays a series of signals corresponding to the various protons in the molecule. The chemical shifts (δ) of these protons are influenced by their local electronic environment, and the coupling patterns (J-coupling) reveal information about adjacent protons.

A detailed analysis of the aromatic region is crucial. The protons on the naphthalenedione ring system and the two phenyl rings of the benzoylanilino group will exhibit distinct chemical shifts and coupling constants. The protons on the benzoyl group are expected to be influenced by the electron-withdrawing effect of the carbonyl group, shifting them downfield. Similarly, the protons on the aniline (B41778) ring will have their chemical shifts affected by both the amino linkage and the benzoyl substituent. The single proton on the nitrogen atom (N-H) would likely appear as a broad singlet, and its chemical shift could be concentration and solvent dependent.

Interactive ¹H NMR Data Table for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Naphthalenedione H-3 | Data not available | Data not available | Data not available |

| Naphthalenedione H-5/H-8 | Data not available | Data not available | Data not available |

| Naphthalenedione H-6/H-7 | Data not available | Data not available | Data not available |

| Anilino Ring H-3' | Data not available | Data not available | Data not available |

| Anilino Ring H-4' | Data not available | Data not available | Data not available |

| Anilino Ring H-5' | Data not available | Data not available | Data not available |

| Anilino Ring H-6' | Data not available | Data not available | Data not available |

| Benzoyl Ring H-2''/H-6'' | Data not available | Data not available | Data not available |

| Benzoyl Ring H-3''/H-5'' | Data not available | Data not available | Data not available |

| Benzoyl Ring H-4'' | Data not available | Data not available | Data not available |

| N-H | Data not available | Data not available | Data not available |

Specific experimental data for chemical shifts and coupling constants for this compound is not publicly available in the searched resources. The table structure is provided as a template for when such data becomes available.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon signals are indicative of their hybridization and electronic environment.

The carbonyl carbons of the naphthalenedione and benzoyl groups are expected to appear at the most downfield region of the spectrum (typically δ > 160 ppm). The aromatic carbons will resonate in the range of approximately 110-150 ppm. The specific chemical shifts will depend on the substitution pattern and the electronic effects of the neighboring groups. For instance, the carbon atom attached to the nitrogen (C-4) will be influenced by the amino group, and the carbons in the benzoyl ring will be affected by the carbonyl group.

Interactive ¹³C NMR Data Table for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Naphthalenedione C-1 | Data not available |

| Naphthalenedione C-2 | Data not available |

| Naphthalenedione C-3 | Data not available |

| Naphthalenedione C-4 | Data not available |

| Naphthalenedione C-4a | Data not available |

| Naphthalenedione C-5 | Data not available |

| Naphthalenedione C-6 | Data not available |

| Naphthalenedione C-7 | Data not available |

| Naphthalenedione C-8 | Data not available |

| Naphthalenedione C-8a | Data not available |

| Anilino Ring C-1' | Data not available |

| Anilino Ring C-2' | Data not available |

| Anilino Ring C-3' | Data not available |

| Anilino Ring C-4' | Data not available |

| Anilino Ring C-5' | Data not available |

| Anilino Ring C-6' | Data not available |

| Benzoyl Ring C-1'' | Data not available |

| Benzoyl Ring C-2''/C-6'' | Data not available |

| Benzoyl Ring C-3''/C-5'' | Data not available |

| Benzoyl Ring C-4'' | Data not available |

| Benzoyl C=O | Data not available |

Specific experimental data for carbon chemical shifts for this compound is not publicly available in the searched resources. The table structure is provided as a template for when such data becomes available.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. It would be used to trace the connectivity of protons within each of the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is a powerful tool for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting the different structural fragments of the molecule, such as linking the anilino ring to the naphthalenedione core via the N-H proton, and connecting the benzoyl group to the anilino ring.

Through a combined analysis of these 2D NMR spectra, the complete bonding network of this compound can be mapped out.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound would show characteristic absorption bands for its various functional groups.

N-H Stretch: A moderate absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.

C=O Stretches: Strong absorption bands corresponding to the carbonyl groups are expected in the region of 1650-1750 cm⁻¹. The two carbonyl groups of the 1,2-naphthalenedione moiety and the benzoyl carbonyl will likely have slightly different frequencies due to their different chemical environments.

C=C Aromatic Stretches: Multiple sharp bands in the region of 1450-1600 cm⁻¹ would be indicative of the carbon-carbon double bond stretching vibrations within the aromatic rings.

C-N Stretch: The stretching vibration of the aryl-amine C-N bond would typically appear in the 1250-1360 cm⁻¹ region.

C-H Aromatic Bending: Out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

Interactive IR Absorption Data Table for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretch | Data not available |

| C=O (Naphthalenedione) | Stretch | Data not available |

| C=O (Benzoyl) | Stretch | Data not available |

| C=C | Aromatic Stretch | Data not available |

| C-N | Stretch | Data not available |

| C-H | Aromatic Bend (out-of-plane) | Data not available |

Specific experimental IR absorption data for this compound is not publicly available in the searched resources. The table provides expected regions for key functional groups.

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy is a complementary technique to IR spectroscopy. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in polarizability. Therefore, it can provide additional information about the molecular structure.

The Raman spectrum of this compound would be particularly useful for observing the vibrations of the non-polar or symmetric bonds. The C=C stretching vibrations of the aromatic rings would be expected to produce strong Raman signals. The symmetric stretching of the carbonyl groups might also be observable. The combination of both IR and Raman spectra provides a more complete vibrational fingerprint of the molecule, aiding in its definitive identification.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a critical analytical technique to confirm the molecular weight and elemental composition of a compound and to elucidate its structure through fragmentation analysis.

For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact mass and confirm its molecular formula, C₂₃H₁₅NO₃. The expected monoisotopic mass would be calculated and compared against the experimental value, with a minimal mass error (typically in parts per million, ppm) confirming the elemental composition.

Electron ionization (EI) or electrospray ionization (ESI) techniques would be used to generate ions for mass analysis. The resulting mass spectrum would show a prominent molecular ion peak ([M]⁺ or [M+H]⁺). Tandem mass spectrometry (MS/MS) experiments would then be performed on this isolated molecular ion to induce fragmentation. The fragmentation pattern provides a "fingerprint" of the molecule, revealing its structural components.

Expected Fragmentation Pathways: Based on the structure of this compound, key fragmentation patterns would likely involve:

Cleavage of the C-N bond: Separation of the benzoyl-aniline and naphthalenedione moieties.

Loss of CO groups: Characteristic fragmentation of quinone and benzoyl groups.

Fission of the benzoyl group: Loss of the C₆H₅CO moiety or the phenyl group (C₆H₅).

A hypothetical data table for the mass spectrometric analysis is presented below.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z | Abundance (%) | Proposed Fragment |

|---|---|---|---|---|

| [M+H]⁺ | 354.1125 | Data not available | 100 | Molecular Ion |

| [M-CO+H]⁺ | 326.1176 | Data not available | N/A | Loss of a carbonyl group |

| [C₁₆H₁₀NO₂]⁺ | 260.0706 | Data not available | N/A | Naphthalenedione-aniline fragment |

| [C₇H₅O]⁺ | 105.0335 | Data not available | N/A | Benzoyl cation |

X-ray Crystallography for Definitive Solid-State Structure Determination

To perform this analysis, a suitable single crystal of the compound would be grown and irradiated with X-rays. The resulting diffraction pattern is then mathematically analyzed to build a model of the electron density, from which the atomic positions are determined.

Expected Structural Features:

The analysis would confirm the connectivity of the 2-benzoylanilino group at the C4 position of the 1,2-naphthalenedione core.

It would reveal the planarity of the naphthalenedione ring system.

The dihedral angle between the naphthalenedione and the aniline ring, as well as the orientation of the terminal benzoyl group, would be precisely measured.

Intermolecular interactions, such as hydrogen bonding (if any), π-π stacking, and van der Waals forces, which dictate the crystal packing, would be identified.

A table summarizing the kind of crystallographic data that would be obtained is shown below.

Table 2: Hypothetical X-ray Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| C(4)-N Bond Length (Å) | Data not available |

| C(1)=O Bond Length (Å) | Data not available |

| C(2)=O Bond Length (Å) | Data not available |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals. The wavelength of maximum absorption (λmax) provides information about the extent of conjugation in the system.

The spectrum of this compound would be recorded by dissolving the compound in a suitable solvent (e.g., ethanol (B145695), acetonitrile, or dichloromethane) and measuring its absorbance across a range of wavelengths.

Expected Spectral Characteristics: The extensive conjugated system, encompassing the naphthalenedione core and the benzoylanilino substituent, is expected to result in strong absorptions in both the UV and visible regions of the spectrum.

π → π Transitions:* Intense absorption bands, likely in the UV region (200-400 nm), would arise from electronic transitions within the aromatic rings and the conjugated dione (B5365651) system.

n → π Transitions:* Weaker absorption bands, typically at longer wavelengths (in the visible region, >400 nm), are expected due to transitions of non-bonding electrons (from the oxygen and nitrogen atoms) to anti-bonding π* orbitals. The position and intensity of these bands would be sensitive to solvent polarity. The presence of the amino- and benzoyl- groups would likely cause a bathochromic (red) shift compared to unsubstituted 1,2-naphthalenedione.

A table summarizing the expected UV-Vis absorption data is provided.

Table 3: Hypothetical UV-Vis Absorption Data

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |

|---|---|---|---|

| Ethanol | Data not available | Data not available | π → π* |

| Ethanol | Data not available | Data not available | π → π* |

Computational Chemistry and Molecular Modeling Studies of 4 2 Benzoylanilino 1,2 Naphthalenedione

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods can predict molecular geometry, orbital energies, and reactivity indicators.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net It provides a balance between accuracy and computational cost, making it suitable for analyzing complex organic compounds. DFT calculations are instrumental in determining the energies and distributions of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov For instance, in studies of similar heterocyclic compounds, DFT analysis has shown that the HOMO is often localized over electron-rich aromatic rings, while the LUMO is centered on electron-deficient moieties, such as indole (B1671886) or quinone rings. nih.gov This separation indicates regions susceptible to nucleophilic and electrophilic attack, respectively. An analysis of reactivity descriptors derived from DFT can show that related compounds are good electron acceptors and exhibit high reactivity. mdpi.comnih.gov

Table 1: Representative Frontier Molecular Orbital Data for a Naphthoquinone Derivative (Illustrative)

| Parameter | Energy Value (eV) | Implication |

|---|---|---|

| EHOMO | -6.5 eV | Indicates electron-donating capability. |

| ELUMO | -2.0 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 4.5 eV | Relates to chemical reactivity and stability. nih.gov |

This table is illustrative, based on typical values found for related heterocyclic quinone systems in computational studies.

Before the widespread adoption of DFT, ab initio and semi-empirical methods were the primary tools for quantum chemical calculations. Ab initio methods, such as Hartree-Fock (HF), derive their results directly from theoretical principles without experimental data. Semi-empirical methods, like AM1, use parameters derived from experimental data to simplify calculations, making them faster but often less accurate than DFT or ab initio approaches.

In contemporary research, semi-empirical methods are often employed for initial geometry optimization of large molecules before applying more rigorous methods. For example, the AM1 method has been used to optimize the geometry of quinoline (B57606) derivatives as a preliminary step in Quantitative Structure-Activity Relationship (QSAR) studies. researchgate.net These initial calculations provide a reasonable starting structure for more computationally intensive analyses of ground state properties.

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and verification. DFT calculations are commonly used to compute Infrared (IR) frequencies, Nuclear Magnetic Resonance (NMR) chemical shifts, and UV-Vis absorption wavelengths. mdpi.com

Theoretical IR and NMR spectra are often calculated and compared with experimental data to confirm the molecular structure. mdpi.com For NMR, the Gauge-Including Atomic Orbital (GIAO) method is frequently used. In studies on related complex molecules, the calculated chemical shifts have shown good agreement with experimental values. nih.gov Similarly, Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and UV-Vis absorption spectra, helping to interpret the electronic properties of the molecule. mdpi.com

Table 2: Illustrative Comparison of Experimental vs. Calculated 1H-NMR Chemical Shifts for a Naphthoquinone Derivative

| Proton Environment | Experimental δ (ppm) | Calculated δ (ppm) |

|---|---|---|

| Aromatic-H (Naphthoquinone) | 7.8 - 8.1 | 7.7 - 8.0 |

| Aromatic-H (Anilino) | 7.2 - 7.6 | 7.1 - 7.5 |

| NH | 9.5 | 9.4 |

This table presents a hypothetical comparison based on data for analogous compounds to illustrate the typical correlation between experimental and computed values.

Molecular Docking Simulations to Elucidate Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when bound to a second molecule (the receptor), typically a protein or enzyme. nih.govnih.gov This method is crucial in drug discovery for identifying potential biological targets and understanding the molecular basis of a compound's activity. researchgate.netresearchgate.net

For a compound like 4-(2-benzoylanilino)-1,2-naphthalenedione, docking studies would involve placing it into the binding site of a relevant protein target. Studies on anilino-1,4-naphthoquinone derivatives have successfully used docking to explore their binding modes within the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR). nih.gov These studies revealed that the naphthoquinone core often mimics the hinge-binding motif of known inhibitors, while the anilino portion forms additional interactions, such as van der Waals and alkyl interactions, which enhance binding affinity. nih.gov

Table 3: Representative Molecular Docking Results for an Anilino-Naphthoquinone Inhibitor with EGFR

| Parameter | Value/Residues |

|---|---|

| Binding Energy (kcal/mol) | -9.5 |

| Key Hydrogen Bond Interactions | Met793 |

| Key Hydrophobic/van der Waals Interactions | Leu718, Val726, Ala743, Leu844 nih.gov |

Data is representative of findings from docking studies on EGFR inhibitors with a similar chemical scaffold. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Binding Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations track the movements and conformational changes of atoms in a system over time, providing insights into the stability of the ligand-protein complex and the dynamics of binding. nih.govnih.gov

Following docking, the most promising poses are typically subjected to MD simulations. A key metric analyzed is the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the simulation time. A stable RMSD value indicates that the ligand remains securely bound in its initial docked conformation. nih.gov Studies on naphthoquinone derivatives have used MD simulations lasting up to 100 nanoseconds to confirm the stability of the complex and validate the interactions predicted by docking. nih.gov

In silico Prediction and Analysis of Molecular Descriptors for Structure-Activity Relationships

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the physicochemical properties of a series of compounds with their biological activities. nih.govnih.gov This is achieved by calculating various molecular descriptors and building a mathematical model.

Molecular descriptors are numerical values that characterize the chemical and physical properties of a molecule, such as lipophilicity (LogP), molecular weight, and electronic properties (e.g., HOMO/LUMO energies, dipole moment). researchgate.net Public databases like PubChem provide pre-computed descriptors for many molecules. nih.govuni.lu QSAR studies on 1,4-naphthoquinone (B94277) derivatives have successfully identified key descriptors that govern their anticancer activity, providing guidelines for designing more potent analogs. nih.govnih.gov For a novel compound like this compound, calculating its molecular descriptors would be the first step in predicting its potential activity based on existing QSAR models for related scaffolds.

Table 4: Common Molecular Descriptors Used in QSAR Studies of Naphthoquinones

| Descriptor | Definition | Relevance to Biological Activity |

|---|---|---|

| LogP | Octanol-water partition coefficient | Relates to membrane permeability and hydrophobicity. |

| Molecular Weight (MW) | Mass of the molecule | Influences solubility and diffusion. |

| EHOMO / ELUMO | Energies of frontier molecular orbitals | Correlates with chemical reactivity and ability to form covalent bonds. |

| Polar Surface Area (PSA) | Surface sum over all polar atoms | Predicts transport properties like intestinal absorption. |

Mechanistic Investigations of Biological Activities in Vitro of 4 2 Benzoylanilino 1,2 Naphthalenedione

Core Mechanisms of Naphthoquinone Bioactivity in Cellular Systems

Naphthoquinones are a class of organic compounds known for their diverse biological activities, which are largely attributed to their redox properties and their ability to interact with cellular macromolecules. scielo.org.coredalyc.orgnih.gov The 1,2-naphthoquinone (B1664529) core, in particular, is a reactive species that can participate in various cellular processes. nih.gov

Role in Reactive Oxygen Species (ROS) Generation and Redox Cycling

A primary mechanism by which naphthoquinones exert their biological effects is through redox cycling, a process that generates reactive oxygen species (ROS). scielo.org.conih.govresearchgate.net This process involves the enzymatic reduction of the quinone to a semiquinone radical. This radical can then react with molecular oxygen to regenerate the parent quinone, producing a superoxide (B77818) anion in the process. This cycle can repeat, leading to the accumulation of ROS, such as superoxide and hydrogen peroxide, within the cell. nih.gov

This increase in intracellular ROS can overwhelm the cell's antioxidant defenses, leading to a state of oxidative stress. Oxidative stress can, in turn, damage cellular components, including lipids, proteins, and DNA, and disrupt normal cellular signaling pathways. nih.govresearchgate.net The generation of ROS is considered a key factor in the cytotoxic and apoptotic effects observed for many naphthoquinone derivatives. nih.govnih.gov

Direct DNA Interaction and Damage Mechanisms (e.g., Intercalation, Alkylation)

Naphthoquinones can directly interact with DNA, leading to damage through several mechanisms. Some naphthoquinone derivatives have been shown to intercalate into the DNA double helix, a process where the planar ring system of the molecule inserts itself between the base pairs of the DNA. scielo.org.co This intercalation can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

Additionally, the electrophilic nature of the naphthoquinone ring makes it susceptible to nucleophilic attack from biological macromolecules, including DNA. This can result in the alkylation of DNA bases, forming covalent adducts that can cause mutations and interfere with DNA repair mechanisms. scielo.org.conih.gov The damage inflicted on DNA is a significant contributor to the genotoxicity and cytotoxicity of this class of compounds. nih.govnih.gov

Modulation of Key Enzyme Activities (e.g., Topoisomerases, Oxidoreductases)

Naphthoquinones are known to modulate the activity of various key cellular enzymes. One of the most significant targets is the family of DNA topoisomerases. These enzymes are crucial for managing the topological state of DNA during processes like replication and transcription. Several naphthoquinone derivatives have been identified as topoisomerase inhibitors, preventing the resealing of DNA strands and leading to the accumulation of DNA breaks. scielo.org.conih.gov

Furthermore, the redox activity of naphthoquinones allows them to interact with oxidoreductases. For instance, they can be substrates for enzymes like NADPH:quinone oxidoreductase 1 (NQO1), which can either detoxify the quinone or, in some cases, bioactivate it to a more reactive species. nih.gov The ability of naphthoquinones to inhibit other enzymes, such as tyrosinase, has also been reported. nih.gov

In Vitro Antiproliferative and Cytotoxic Mechanisms

The antiproliferative and cytotoxic activities of naphthoquinone derivatives have been extensively studied against various cancer cell lines. nih.govbrieflands.commdpi.com While specific data for 4-(2-Benzoylanilino)-1,2-naphthalenedione is unavailable, the general mechanisms for related compounds are well-documented.

Elucidation of Cellular Targets and Pathways (e.g., Cell Cycle Regulators, Apoptotic Inducers)

The cytotoxic effects of naphthoquinones are often mediated through the induction of apoptosis, or programmed cell death. This is frequently triggered by the cellular damage caused by ROS generation and direct DNA damage. nih.govnih.gov Naphthoquinones have been shown to activate key proteins in the apoptotic cascade, such as caspases. nih.gov

Furthermore, these compounds can interfere with the cell cycle, causing arrest at various checkpoints. This prevents the proliferation of damaged cells and can ultimately lead to apoptosis. The modulation of signaling pathways involved in cell survival and proliferation, such as the NF-κB pathway, has also been implicated in the anticancer activity of some naphthoquinones. nih.gov Studies on anilino-1,4-naphthoquinones have shown that some derivatives can act as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.govacs.org

Investigations into Mitochondrial Dysfunction and ATP Depletion

Mitochondria are central to the apoptotic process and are also a key target for naphthoquinones. The generation of ROS can lead to the opening of the mitochondrial permeability transition pore, disrupting the mitochondrial membrane potential and leading to the release of pro-apoptotic factors like cytochrome c. nih.gov

This mitochondrial dysfunction can also impair the electron transport chain, leading to a decrease in ATP production. The depletion of cellular ATP further contributes to the cytotoxic effects of these compounds, as the cell lacks the necessary energy for essential processes. nih.gov

In Vitro Antimicrobial Mechanisms

The antimicrobial activity of naphthoquinones is generally attributed to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS), and to interact with cellular macromolecules. The specific mechanisms can, however, vary depending on the microbial species and the chemical structure of the naphthoquinone derivative.

The cell membrane is a critical barrier for microbial cells, and its disruption is a common mechanism of action for many antimicrobial agents. For the broader class of naphthoquinones, evidence suggests that they can interfere with the integrity and function of microbial cell membranes. This can occur through various processes, including the alteration of membrane fluidity, the dissipation of membrane potential, and the formation of pores, leading to the leakage of intracellular components and eventual cell death.

For instance, studies on certain lawsone derivatives, a type of 1,4-naphthoquinone (B94277), have shown that these compounds can induce cell membrane damage in methicillin-resistant Staphylococcus aureus (MRSA). nih.gov While specific studies on the effect of this compound on microbial membranes are not currently available, the lipophilic nature of the arylamino substituent could facilitate its partitioning into the lipid bilayer of the microbial cell membrane, potentially disrupting its structure and function.

To illustrate the antimicrobial efficacy of related compounds, the following table presents the Minimum Inhibitory Concentration (MIC) values of various 1,4-naphthoquinone derivatives against different bacterial strains.

| Compound | Test Organism | MIC (µg/mL) |

| 5-Amino-8-hydroxy-1,4-naphthoquinone | Staphylococcus aureus | 30-125 |

| Naphthazarin | Staphylococcus aureus | 30-125 |

| 2,3-Diamino-1,4-naphthoquinone | Staphylococcus aureus | 30-125 |

| A series of 1,4-naphthoquinone derivatives | Staphylococcus aureus | 7.8 - 500 |

| Juglone (B1673114) | Staphylococcus aureus | ≤ 0.125 µmol/L |

| 5,8-Dimethoxy-1,4-naphthoquinone | Staphylococcus aureus | ≤ 0.125 µmol/L |

This table is a compilation of data for various 1,4-naphthoquinone derivatives and is intended to be representative of the general activity of this class of compounds. Data is sourced from multiple studies. nih.govnih.govnih.gov

A primary mechanism by which naphthoquinones are thought to exert their antimicrobial effects is through the inhibition of essential metabolic processes, which is often linked to the generation of reactive oxygen species (ROS). nih.gov The redox-active nature of the quinone moiety allows these compounds to participate in cellular redox cycling, leading to the production of superoxide anions, hydrogen peroxide, and hydroxyl radicals. nih.govnih.gov This oxidative stress can damage various cellular components, including lipids, proteins, and nucleic acids, ultimately leading to the inhibition of vital processes like respiration and DNA synthesis. nih.govmdpi.com

Studies on various 1,4-naphthoquinone derivatives have demonstrated their ability to generate intracellular ROS in bacteria such as E. coli. nih.gov This ROS production has been directly correlated with their antibacterial activity. nih.gov Furthermore, the resulting oxidative stress can lead to DNA damage. nih.gov For example, the natural naphthoquinone juglone has been shown to induce DNA damage in bacterial cells through ROS production and to inhibit the expression of RecA, a key protein in DNA repair. nih.gov Some naphthoquinones have also been found to alter mitochondrial respiration in both tumor cells and bacteria. mdpi.com

While direct evidence for the inhibition of specific metabolic enzymes by this compound is lacking, its structural similarity to other redox-active naphthoquinones suggests that it may also function through the induction of oxidative stress and subsequent inhibition of essential metabolic pathways.

The following table provides a summary of the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) for selected 1,4-naphthoquinone derivatives against E. coli, illustrating their potent antibacterial effects.

| Compound | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |

| Compound 5a | 15.60 | 31.2 | 2.0 |

| Compound 5f | 31.25 | 93.75 | 3.0 |

| Compound 5x | 31.25 | 62.5 | 2.0 |

This data is for selected 1,4-naphthoquinone derivatives against E. coli and is sourced from a study by Ravichandiran et al. (2019). nih.gov

There is currently no specific research available that details the interactions of this compound with bacterial and fungal virulence factors such as efflux pumps or its potential for plasmid curing.

However, the broader class of quinones has been investigated for such activities. Efflux pumps are a significant mechanism of antibiotic resistance in bacteria, and their inhibition can restore the efficacy of existing drugs. While some compounds are known to inhibit efflux pumps, there is no direct evidence to suggest that this compound acts as an efflux pump inhibitor. plos.orgresearchgate.netmdpi.com

Plasmid curing, the elimination of plasmids from bacteria, is another strategy to combat antibiotic resistance, as resistance genes are often located on plasmids. Some 4-quinolone compounds have been shown to eliminate plasmids from E. coli. However, this activity is not universally observed across all quinolones and plasmids, and no such studies have been conducted on this compound.

Further research is necessary to determine if this compound possesses any activity against these specific virulence factors.

Structure Activity Relationship Sar Studies of 4 2 Benzoylanilino 1,2 Naphthalenedione Derivatives

Systematic Modification of the 2-Benzoylanilino Moiety

Impact of Substitutions on the Benzoyl Group on Biological Activity

The benzoyl group, a significant feature of the molecule, plays a role in its interactions with biological targets. While direct SAR studies on 4-(2-Benzoylanilino)-1,2-naphthalenedione are limited, research on analogous structures provides valuable insights. For instance, studies on benzoyl and cinnamoyl piperazine/piperidine amides as tyrosinase inhibitors have shown that the nature of the substituent on the benzoyl ring significantly modulates activity. nih.gov Generally, cinnamoyl derivatives were slightly less potent than their benzoyl counterparts, suggesting that the flexibility of the linker to the phenyl ring can be detrimental. nih.gov

In a series of thiazinoquinones, which are structurally related to naphthoquinones, the electronic effects of substituents on a p-benzyl group were explored. mdpi.com It was found that the antiplasmodial activity was not primarily influenced by the inductive effect but rather by the resonance effect of the substituent. mdpi.com Groups with a lone pair of electrons that could be conjugated with the aromatic ring, regardless of their inductive effect, tended to result in lower IC₅₀ values. mdpi.com For example, a trifluoromethyl (-CF₃) group, which has a strong electron-withdrawing inductive effect but no resonance effect, led to a significant decrease in activity. mdpi.com This suggests that for this compound, substituents on the benzoyl ring capable of participating in resonance may enhance biological efficacy.

The following table details the impact of substitutions on the biological activity of related quinone derivatives.

| Compound Type | Substitution | Effect on Activity | Reference |

| Thiazinoquinones | p-CF₃ on benzyl (B1604629) ring | Lower antiplasmodial activity | mdpi.com |

| Thiazinoquinones | p-Methoxy on benzyl ring | Higher antiplasmodial activity | mdpi.com |

| Benzoylpiperazines | Cinnamoyl vs. Benzoyl | Cinnamoyl generally less potent | nih.gov |

Role of the Aniline (B41778) Linkage and its Conformational Flexibility

The aniline linker is a crucial component that connects the benzoylphenyl group to the naphthoquinone core. Its chemical nature and conformational flexibility are key determinants of biological activity. In a study of 4-phenylamino-substituted naphthalene-1,2-dione derivatives, compounds featuring a methyl group on the nitrogen linker demonstrated potent antiproliferative activities against human cancer cells. nih.gov This modification, which alters the aniline linkage from a secondary to a tertiary amine, suggests that substitution at this position can be favorable, potentially by influencing the molecule's conformation or hydrogen-bonding capacity.

Conformational analysis is essential for understanding how these molecules fit into biological targets. nih.gov The aniline linker allows for rotational freedom, meaning the molecule can adopt various shapes. The crystal structure of the related compound 2-anilino-1,4-naphthoquinone (B11863833) shows a specific, relatively planar arrangement stabilized by intramolecular hydrogen bonds, which may also be relevant for the 1,2-naphthalenedione isomer. researchgate.net The ability of the aniline moiety to form hydrogen bonds and participate in dipole-dipole interactions is a recognized feature that contributes to the pharmacological activity of aniline derivatives. nih.gov Altering the flexibility of this linker, for instance by introducing bulky substituents or creating cyclic analogues, can lock the molecule into a more active or inactive conformation, thereby significantly impacting its biological efficacy.

Exploration of the 1,2-Naphthalenedione Core Modifications

The 1,2-naphthalenedione core is the electrophilic and redox-active heart of the molecule. Modifications to this quinone system, either by adding substituents or by changing the arrangement of the carbonyl groups, have profound effects on the compound's chemical properties and biological actions.

Substituent Effects at C3 and other Naphthalene (B1677914) Ring Positions on Biological Efficacy

The positions on the naphthalene ring, particularly C3, are prime targets for chemical modification to modulate biological activity. In a series of 4-amino-1,2-naphthoquinones, derivatives showed significant cytotoxic activities against various human cancer cell lines, including leukemia and melanoma. beilstein-journals.org

While much of the available research focuses on the 1,4-naphthoquinone (B94277) isomer, the principles often translate. For 1,4-naphthoquinones, introducing substituents at the C2 and C3 positions is a common strategy. nih.govnih.gov For example, a series of 2-substituted amino-3-chloro-1,4-naphthoquinone derivatives were synthesized and tested for anticancer activity. nih.gov The results showed that the nature of the amino substituent dramatically influenced cytotoxicity. The m-acetylphenylamino derivative was most potent against HepG2, HuCCA-1, and A549 cell lines, while the p-acetylphenylamino derivative was most effective against the MOLT-3 cell line. nih.gov This highlights the sensitivity of the biological activity to the substitution pattern on the aniline ring attached to the naphthoquinone core.

The table below shows the cytotoxic activity of various 2-substituted amino-3-chloro-1,4-naphthoquinone derivatives against different cancer cell lines, illustrating the effect of substituents.

| Derivative | IC₅₀ HepG2 (µM) | IC₅₀ HuCCA-1 (µM) | IC₅₀ A549 (µM) | IC₅₀ MOLT-3 (µM) | Reference |

| m-acetylphenylamino | 4.758 | 2.364 | 12.279 | - | nih.govelsevierpure.com |

| p-acetylphenylamino | - | - | - | 2.118 | nih.govelsevierpure.com |

| o-acetylphenylamino | 13.112 | 6.131 | 35.842 | 5.309 | nih.govelsevierpure.com |

| Phenylamino | 11.594 | 10.981 | 35.590 | 2.801 | nih.govelsevierpure.com |

Influence of Different Quinone Isomers (e.g., Comparison with 1,4-Naphthoquinone Derivatives)

The arrangement of the two carbonyl groups on the naphthalene ring defines the quinone isomer, with 1,2- and 1,4-naphthoquinones being the most common. These isomers exhibit different physicochemical and pharmacological properties. nih.gov The 1,4-naphthoquinone scaffold is present in numerous natural products and clinically used anticancer drugs like doxorubicin. nih.govnih.gov Its biological activity is often linked to redox cycling, which generates reactive oxygen species (ROS), and its ability to act as a DNA-alkylating agent. nih.govnih.gov

In contrast, 1,2-naphthoquinone (B1664529) is an environmental pollutant found in diesel exhaust that also displays cytotoxic and genotoxic properties. nih.govnih.gov Studies have shown that 1,2-naphthoquinone can act as a poison for human topoisomerase II enzymes, a mechanism distinct from but related to that of some 1,4-naphthoquinone-based drugs. nih.gov It was found to be a more potent poison against topoisomerase IIα than its β isoform and more effective than a series of other naphthoquinone derivatives. nih.gov The different electronic structure and reactivity of the 1,2-isomer compared to the 1,4-isomer contribute to these distinct biological actions. nih.gov Therefore, the choice of the 1,2-naphthalenedione core in the parent compound is not arbitrary and confers a unique biological activity profile that differs from its more commonly studied 1,4-naphthoquinone analogues.

Quantitative Structure-Activity Relationships (QSAR) and Development of Predictive Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build predictive models that correlate a compound's chemical structure with its biological activity. researchgate.net For naphthoquinone derivatives, QSAR studies have been instrumental in identifying the key physicochemical properties that govern their efficacy, particularly as anticancer agents. nih.govelsevierpure.comnih.gov

These models use molecular descriptors, which are numerical representations of a molecule's properties, to build a mathematical equation that can predict the activity of new, unsynthesized compounds. brieflands.comnih.gov For 1,4-naphthoquinone derivatives, QSAR analyses have consistently shown that cytotoxic activity is heavily dependent on hydrophobicity, often represented by the descriptor LogP. nih.govresearchgate.net This indicates that the ability of the molecule to pass through cell membranes is a critical factor.

Furthermore, electronic descriptors are crucial. researchgate.net The energy of the lowest unoccupied molecular orbital (LUMO) has been identified as a key parameter, reflecting the compound's electrophilicity and its ability to accept electrons, which is central to the redox cycling mechanism of quinones. researchgate.net The development of robust QSAR models, often using techniques like multiple linear regression (MLR) or artificial neural networks (ANN), allows for the virtual screening of large libraries of potential derivatives. elsevierpure.combrieflands.com These predictive models provide valuable guidance for synthesizing only the most promising candidates, thereby streamlining the drug discovery process and helping to design novel, more potent agents based on the this compound scaffold. nih.govelsevierpure.com

Stereochemical Considerations and Enantiomeric Purity in SAR

The examination of stereochemistry is a critical aspect of structure-activity relationship (SAR) studies, as the three-dimensional arrangement of atoms in a molecule can significantly influence its interaction with biological targets. For derivatives of this compound, stereochemical considerations are particularly pertinent due to the potential for axial chirality, a phenomenon known as atropisomerism.

Atropisomerism can occur in molecules that have hindered rotation around a single bond, leading to stereoisomers that are non-superimposable mirror images (enantiomers) but can be interconverted by rotation around that bond. nih.gov In the case of this compound and its derivatives, the bond between the nitrogen atom of the amino group and the naphthoquinone ring is a potential chiral axis. The rotation around this C-N bond can be restricted by the steric hindrance imposed by the bulky benzoyl and naphthoquinone moieties.

The stability of these atropisomers, and whether they can be isolated as separate enantiomers or exist as a rapidly interconverting racemic mixture, depends on the energy barrier to rotation. nih.gov Factors influencing this barrier include the size and nature of the substituents on both the aniline and the naphthoquinone rings.

The significance of this potential chirality in SAR studies is profound. It is a well-established principle in medicinal chemistry that different enantiomers of a chiral drug can exhibit widely different pharmacological activities, potencies, and even toxicological profiles. rsc.org This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. One enantiomer may bind with high affinity to a target, eliciting the desired therapeutic effect, while the other may be less active, inactive, or even mediate off-target effects.

Consequently, if this compound derivatives exist as stable atropisomers, it would be crucial to separate the enantiomers and evaluate their biological activities independently. This process, known as chiral resolution, allows for the determination of the "eutomer" (the more active enantiomer) and the "distomer" (the less active enantiomer). A comprehensive SAR study would then not only explore the effects of different functional groups but also how these modifications influence the activity of each specific enantiomer.

Even in cases where the atropisomers interconvert rapidly, the molecule may still bind to its biological target in a specific, preferred conformation. nih.gov Understanding the energetic favorability of one atropisomeric conformation over another can provide valuable insights for the rational design of more potent and selective analogs.

In the absence of specific published research on the enantiomeric separation and differential activity of this compound derivatives, the principles of stereochemistry strongly suggest that enantiomeric purity would be a critical factor in their development as therapeutic agents. The evaluation of the individual enantiomers would be a necessary step to fully elucidate the SAR and to identify the most promising candidates for further development.

Advanced Applications of 4 2 Benzoylanilino 1,2 Naphthalenedione in Chemical Science and Technology Excluding Medical/clinical

Applications in Advanced Materials

The unique photophysical and electrochemical properties of the naphthalenedione scaffold, combined with the electronic characteristics of the anilino substituent, suggest potential for 4-(2-Benzoylanilino)-1,2-naphthalenedione in the development of advanced materials.

Use as Organic Dyes and Pigments with Tunable Properties

Derivatives of 1,2-naphthalenedione are known for their chromophoric properties, absorbing light in the visible region of the electromagnetic spectrum. The color of these compounds can be modulated by the introduction of various substituents onto the naphthalenedione core or the aniline (B41778) ring. The benzoyl group in the ortho position of the aniline ring in this compound is expected to influence the electronic distribution and steric conformation of the molecule, thereby affecting its color.

Table 1: Potential Factors Influencing the Colorimetric Properties of this compound Derivatives

| Molecular Modification | Expected Effect on Color | Rationale |

| Introduction of electron-donating groups on the aniline ring | Bathochromic shift (deeper color) | Increased intramolecular charge transfer |

| Introduction of electron-withdrawing groups on the aniline ring | Hypsochromic shift (lighter color) | Decreased intramolecular charge transfer |

| Alteration of solvent polarity | Solvatochromic shift | Stabilization of ground or excited states |

| Introduction of substituents on the naphthalenedione core | Shift in absorption maximum | Alteration of the core electronic structure |

Potential in Functional Polymers and Electroactive Materials

The naphthalenedione core is an electroactive moiety, capable of undergoing reversible redox reactions. This property makes its derivatives interesting candidates for incorporation into functional polymers and other electroactive materials. The presence of the anilino and benzoyl groups can further modulate these electrochemical properties.

Polymers containing naphthalenedione units could potentially be used in applications such as organic light-emitting diodes (OLEDs), electrochromic devices (smart windows), and as components in organic batteries. The specific redox potential of this compound would determine its suitability for either electron-donating or electron-accepting roles in such materials. Further research would be needed to synthesize and characterize polymers incorporating this specific molecule to evaluate their performance.

Agrochemical Applications

Naphthalenedione derivatives have been investigated for their biological activities, including potential applications in agriculture as pesticides and herbicides. The mode of action is often related to their ability to generate reactive oxygen species or to interfere with essential biological processes in pests and weeds.

Development as Environmentally Benign Biopesticides or Herbicides

The development of new agrochemicals with improved environmental profiles is a significant area of research. Natural products and their synthetic analogues are often explored as leads for new active ingredients. While there is no specific public data on the biopesticidal or herbicidal activity of this compound, related anilino-naphthalenedione compounds have been studied.

The structural features of this compound, such as the lipophilic benzoyl group, could influence its uptake and transport in target organisms. The evaluation of its activity against various pests and weeds would require systematic screening and mode-of-action studies.

Crop Protection and Pest Control Strategies

Should this compound or its derivatives demonstrate significant and selective biological activity, they could be integrated into crop protection strategies. This could involve their use as standalone active ingredients or in combination with other agrochemicals to manage resistance and broaden the spectrum of control. The development of effective and safe formulations would be a critical step in translating any promising laboratory findings into practical agricultural applications.

Utility as Chemical Probes and Analytical Reagents

The potential for this compound to act as a chemical probe or analytical reagent stems from its likely photophysical and electrochemical properties. Molecules that exhibit changes in their fluorescence or redox potential upon interaction with specific analytes can be developed into sensors.

The anilino and benzoyl moieties could serve as recognition sites for specific ions or molecules. For instance, the nitrogen and oxygen atoms could act as binding sites for metal ions. Upon binding, a change in the fluorescence intensity or a shift in the emission wavelength of the this compound molecule might be observed, forming the basis for a fluorescent sensor. Similarly, changes in its electrochemical behavior upon analyte binding could be exploited for the development of electrochemical sensors. Extensive research would be required to identify any selective interactions and to characterize the sensing mechanism.

Spectroscopic Probes for Biological Systems

The inherent spectroscopic properties of the 1,2-naphthoquinone (B1664529) scaffold, particularly when substituted at the 4-position with an amino group, suggest the potential of this compound as a spectroscopic probe. While direct studies on this specific compound are not extensively documented in publicly available literature, the behavior of analogous 4-aryl/alkylamino-1,2-naphthoquinones provides a strong basis for its application in this domain. These related compounds are known to exhibit fluorescence, a key characteristic for a spectroscopic probe.

Research on various 4-aryl/alkylamino-1,2-naphthoquinones has demonstrated that these molecules can display fluorescence emission bands in the visible region, typically between 400 and 470 nm, upon excitation at their maximum absorption wavelengths (λmax), which are generally in the range of 330–350 nm. researchgate.netresearchgate.net This fluorescence is a critical feature that allows for the visualization and tracking of these molecules within biological systems. The utility of such compounds as cellular fluorescent imaging probes has been explored, indicating their potential to permeate cell membranes and localize in specific cellular compartments. researchgate.netresearchgate.net The imaging experiments with these derivatives have shown promise for their use in fluorescence microscopy. researchgate.net

The fluorescence of these compounds is attributed to the electronic structure of the 4-amino-1,2-naphthoquinone (B1620441) core. The interaction between the lone pair of electrons on the amino nitrogen and the extended π-system of the naphthoquinone ring leads to intramolecular charge transfer (ICT) characteristics, which are often associated with fluorescent properties. The specific substituents on the aniline ring, in this case, the benzoyl group, would be expected to modulate the electronic properties and, consequently, the spectroscopic characteristics such as the quantum yield and Stokes shift.

Interactive Table: Spectroscopic Properties of Representative 4-Amino-1,2-Naphthoquinone Derivatives

| Compound | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Application |

|---|---|---|---|

| 4-Arylamino-1,2-naphthoquinone | 330-350 | 400-470 | Cellular fluorescent imaging |

Derivatization Reagents in Analytical Chemistry

The chemical structure of this compound is indicative of its potential utility as a derivatization reagent in analytical chemistry, particularly for the analysis of primary and secondary amines. This application is well-established for a closely related class of compounds, the salts of 1,2-naphthoquinone-4-sulfonic acid (β-NQS). nih.govresearchgate.net These reagents are widely used for the spectrophotometric determination of pharmaceuticals and other compounds containing primary and secondary amino groups. nih.govresearchgate.net

The underlying principle of this application is a nucleophilic substitution reaction. In the case of β-NQS, the sulfonate group at the 4-position of the 1,2-naphthoquinone ring is a good leaving group. When β-NQS reacts with a primary or secondary amine, the amino group acts as a nucleophile and displaces the sulfonate group, forming a colored 4-amino-1,2-naphthoquinone derivative. nih.govnii.ac.jp This reaction is typically rapid and proceeds in high yield under mild conditions. nih.gov

The resulting 4-amino-1,2-naphthoquinone product has a distinct color, which allows for its quantification using spectrophotometry. The color of the product can vary depending on the amine used; for instance, reactions with secondary aliphatic amines often yield yellow products, while primary amines can produce violet-colored derivatives. This chromogenic reaction forms the basis for sensitive and selective analytical methods for a wide range of amine-containing analytes.

Given that this compound is itself a 4-amino-1,2-naphthoquinone derivative, its direct use as a derivatization reagent would be for analytes other than amines. However, a precursor to this compound, such as a 1,2-naphthoquinone with a suitable leaving group at the 4-position, would be an excellent candidate for a derivatization reagent for primary and secondary amines, including the 2-aminobenzophenone (B122507) that forms the "2-benzoylanilino" moiety.

Interactive Table: Derivatization Reactions using 1,2-Naphthoquinone-4-sulfonic acid (β-NQS)

| Analyte Type | Reagent | Reaction Principle | Detection Method |

|---|---|---|---|

| Primary Amines | 1,2-Naphthoquinone-4-sulfonic acid | Nucleophilic substitution | Spectrophotometry |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(2-benzoylanilino)-1,2-naphthalenedione, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of naphthoquinone derivatives typically involves condensation reactions between substituted anilines and 1,2-naphthalenedione precursors. For example, 1,2-naphthalenedione can be synthesized via oxidation of 1,2-dihydroxynaphthalene (99% yield) or 1-naphthol (75% yield) under controlled oxidative conditions (e.g., using CrO₃ or FeCl₃) . For this compound, the benzoylanilino moiety is likely introduced via nucleophilic substitution or Schiff base formation, requiring anhydrous conditions and catalysts like acetic acid. Optimization of solvent polarity, temperature, and stoichiometry is critical to minimize side products.

Q. What spectroscopic and computational methods are used to characterize its molecular structure?

- Methodological Answer : X-ray crystallography is the gold standard for resolving intramolecular interactions, such as hydrogen bonds (e.g., two intramolecular and two intermolecular H-bonds observed in related amino-naphthoquinones) . Density Functional Theory (DFT) at the B3PW91/6-31+G(d) level complements experimental data by predicting electronic properties and non-classical interactions . UV-Vis spectroscopy (λ_max ~ 250–400 nm) and mass spectrometry (exact mass: 353.105 g/mol) validate purity and molecular weight .

Advanced Research Questions

Q. How does the compound’s redox behavior inform its potential applications in catalysis or bioactivity?

- Methodological Answer : Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) reveal two monoelectronic redox peaks, corresponding to quinone → semiquinone → hydroquinone transitions. The first reduction potential (E₁/2) is typically between −0.2 to −0.5 V vs. Ag/AgCl, influenced by substituent electronic effects . This redox activity suggests utility in electron-transfer processes, such as photocatalytic systems or pro-oxidant therapies. Comparative studies with chloro-substituted analogs (e.g., 4-(2-benzoyl-4-chloroanilino)-1,2-naphthalenedione) can quantify substituent impacts on redox potentials .

Q. What strategies resolve contradictions in reported electronic properties or bioactivity data?

- Methodological Answer : Discrepancies in electronic properties (e.g., HOMO-LUMO gaps) may arise from solvent effects or computational approximations. Cross-validation using multiple techniques (e.g., DFT, X-ray, NMR) is essential. For bioactivity conflicts (e.g., inconsistent IC₅₀ values), standardize assay conditions (cell lines, incubation time) and validate via orthogonal methods (e.g., in vitro enzyme inhibition vs. in vivo glucose uptake models, as seen in related hypoglycemic compounds) .

Q. How do substituents on the benzoylanilino group modulate electronic structure and intermolecular interactions?

- Methodological Answer : Electron-withdrawing groups (e.g., –Cl) decrease electron density on the quinone ring, raising reduction potentials and altering H-bonding capacity. Substituent effects are quantifiable via Hammett constants (σ) correlated with CV data. For instance, chloro-substituted derivatives exhibit higher LogP (4.86 vs. 4.21 for non-chloro analogs), impacting solubility and membrane permeability . Molecular dynamics simulations can model substituent effects on packing efficiency in crystal lattices.

Q. What experimental designs are optimal for probing its potential as a kinase inhibitor or receptor agonist?

- Methodological Answer : Use fluorescence polarization assays to measure binding affinity to kinase ATP-binding pockets. For receptor studies (e.g., PPARγ or FFAR1), employ luciferase reporter gene assays in HEK293 cells, comparing activation efficacy to reference agonists (e.g., GW9508) . Dose-response curves (0.1–100 μM) and molecular docking (AutoDock Vina) identify critical binding residues. Include negative controls (e.g., solvent-only) and triplicate replicates to ensure statistical robustness.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.